molecular formula C21H20N4OS B7545280 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

Cat. No. B7545280
M. Wt: 376.5 g/mol
InChI Key: IQTFITORXRAIOD-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BAY 11-7082 has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and viral infections. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to possess potent anti-inflammatory, anti-cancer, and anti-viral properties in various in vitro and in vivo models. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to possess potent anti-inflammatory properties by inhibiting the activity of NF-κB and other pro-inflammatory cytokines. N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has also been shown to possess anti-viral properties by inhibiting the replication of several viruses, including HIV, hepatitis B and C, and influenza A virus.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for drug development.
However, there are also several limitations associated with the use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 in lab experiments. N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. In addition, the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 is complex and involves the inhibition of multiple signaling pathways, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082. One potential direction is the development of new anti-inflammatory drugs based on the structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082. Another potential direction is the development of new anti-cancer drugs that target NF-κB signaling, either alone or in combination with chemotherapy and radiation therapy. In addition, the anti-viral properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 make it a promising candidate for the development of new anti-viral drugs. Further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with 2-aminobenzothiazole in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with N,N-diethylformamide to yield N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in cancer cell survival and proliferation. Inhibition of NF-κB by N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has been shown to possess potent anti-inflammatory properties by inhibiting the activity of NF-κB and other pro-inflammatory cytokines. This makes N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 a promising candidate for the development of new anti-inflammatory drugs.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 has also been shown to possess anti-viral properties by inhibiting the replication of several viruses, including HIV, hepatitis B and C, and influenza A virus. This makes N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide 11-7082 a potential candidate for the development of new anti-viral drugs.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-4-25-14(3)19(13(2)24-25)20(26)22-16-9-7-8-15(12-16)21-23-17-10-5-6-11-18(17)27-21/h5-12H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFITORXRAIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

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